Home > Products > Building Blocks P9725 > 6-Bromo-7-chloro-8-fluoroquinoline
6-Bromo-7-chloro-8-fluoroquinoline - 1375069-04-7

6-Bromo-7-chloro-8-fluoroquinoline

Catalog Number: EVT-1762785
CAS Number: 1375069-04-7
Molecular Formula: C9H4BrClFN
Molecular Weight: 260.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-4-substituted-quinolines

Compound Description: This group encompasses a series of fourteen derivatives with various substituents at the 4-position of the quinoline ring. These compounds were studied for their crystallization mechanisms, influenced by the nature of the 4-substituent and its impact on intermolecular interactions. []

Relevance: These compounds are structurally related to 6-bromo-7-chloro-8-fluoroquinoline by the shared 7-chloroquinoline scaffold. The research highlights how modifications to the quinoline core, particularly at the 4-position, can significantly affect physicochemical properties such as crystallization. []

8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines

Compound Description: These compounds were synthesized via oxidative cyclization and are notable for their stability against ring isomerization. They serve as versatile intermediates for further derivatization, including Kumada couplings and Buchwald-Hartwig aminations. []

Relevance: While not strictly quinoline derivatives, these compounds share a halogenated heterocyclic framework with 6-bromo-7-chloro-8-fluoroquinoline. The research on these triazolopyrimidines emphasizes the synthetic utility of halogen substituents in heterocyclic chemistry. []

(+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)

Compound Description: 6-Br-APB belongs to a series of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, recognized for their high affinity for the D1 dopamine receptor. The 6-bromo substitution was found to result in similar binding affinities as its 6-chloro counterpart. []

Relevance: This compound, while belonging to the benzazepine class, presents a relevant comparison point to 6-bromo-7-chloro-8-fluoroquinoline. The research demonstrates that substituting chlorine with bromine in analogous positions within different heterocyclic systems can lead to comparable biological activity profiles, specifically in the context of D1 dopamine receptor binding. []

Overview

6-Bromo-7-chloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline class of heterocyclic compounds, which are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its chemical formula is C9H4BrClFC_9H_4BrClF and it possesses a molecular weight of approximately 251.49 g/mol. The compound is identified by the CAS Number 1375069-04-7, indicating its unique chemical identity in databases and literature .

Source and Classification

6-Bromo-7-chloro-8-fluoroquinoline is classified under fluorinated quinolines, which are known for their diverse applications in pharmaceuticals, particularly as antibacterial and anticancer agents. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure enhances its reactivity and biological activity compared to non-halogenated analogs . The compound is primarily sourced from specialized chemical suppliers like Sigma-Aldrich, which provides detailed product specifications and safety data sheets for researchers .

Synthesis Analysis

Methods

The synthesis of 6-bromo-7-chloro-8-fluoroquinoline typically involves multi-step reactions. One common approach includes:

  1. Starting Materials: The synthesis often begins with commercially available 6-fluoroquinoline derivatives.
  2. Halogenation: Bromination and chlorination reactions are performed using appropriate halogenating agents (e.g., bromine and chlorine) under controlled conditions to introduce the halogen substituents at the 6 and 7 positions of the quinoline ring.
  3. Purification: The crude product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) can vary based on the chosen synthetic pathway .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-7-chloro-8-fluoroquinoline features:

  • A quinoline backbone, which consists of a fused benzene and pyridine ring.
  • Substituents: A bromine atom at position 6, a chlorine atom at position 7, and a fluorine atom at position 8.

Data

Chemical Reactions Analysis

Reactions

6-Bromo-7-chloro-8-fluoroquinoline can undergo various chemical reactions typical for quinolines, including:

  • Nucleophilic substitutions: The halogen atoms can be replaced by nucleophiles under suitable conditions.
  • Electrophilic aromatic substitution: The compound can react with electrophiles due to the electron-withdrawing nature of the halogens.

Technical Details

Reactions involving this compound often require careful control of reaction conditions (temperature, solvent) to achieve desired yields and selectivity. For example, reactions may utilize polar aprotic solvents to enhance nucleophilicity or electrophilicity depending on the desired transformation .

Mechanism of Action

The mechanism of action for compounds like 6-bromo-7-chloro-8-fluoroquinoline often involves interaction with biological targets such as enzymes or DNA. Specifically, quinolines are known to inhibit bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication. This inhibition leads to cell death or growth arrest in susceptible bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.
  • Stability: The presence of halogens contributes to stability under various conditions but may also render it reactive towards nucleophiles.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm functional groups and structural integrity .

Applications

6-Bromo-7-chloro-8-fluoroquinoline has potential applications in:

  • Antibacterial Agents: Due to its ability to inhibit bacterial growth.
  • Anticancer Research: Investigated for its cytotoxic effects against cancer cell lines.
  • Drug Development: Used as a scaffold for designing new therapeutic agents targeting various diseases.

Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications .

Introduction

Quinolones in Antimicrobial Therapy: Historical Context and Modern Relevance

Quinolone antibiotics represent a cornerstone in antimicrobial chemotherapy, originating from the serendipitous discovery of nalidixic acid in 1962 during chloroquine synthesis. First-generation quinolones primarily targeted Gram-negative bacteria through inhibition of DNA gyrase (Topoisomerase II), a critical enzyme for DNA supercoiling. The strategic introduction of a fluorine atom at the C-6 position in the 1980s yielded fluoroquinolones, markedly enhancing Gram-positive coverage, tissue penetration, and bioavailability. This breakthrough produced seminal agents like ciprofloxacin and ofloxacin, which became first-line therapeutics for urinary tract, respiratory, and gastrointestinal infections [5] [6].

The structural evolution continued with third- (e.g., levofloxacin) and fourth-generation (e.g., moxifloxacin) variants featuring bulky C-7 substituents (e.g., pyrrolidine or piperazine rings) and C-8 methoxy groups. These modifications strengthened activity against anaerobic bacteria and mitigated resistance development. Crucially, quinolones like moxifloxacin gained recognition as second-line anti-tubercular agents due to their potent activity against Mycobacterium tuberculosis DNA gyrase—the bacterium’s sole type II topoisomerase. This dual utility against both common pathogens and mycobacteria cemented the quinolone scaffold’s therapeutic significance [6] [10].

Table 1: Evolution of Quinolone Antibiotics and Key Structural Innovations

GenerationRepresentative ExamplesKey Structural FeaturesSpectrum Enhancement
FirstNalidixic acid, Oxolinic acidUnsubstituted C-6, C-7 N-heterocycleGram-negative bacteria
SecondCiprofloxacin, OfloxacinC-6 Fluorine, piperazine at C-7Expanded Gram-negative, some Gram-positive
ThirdLevofloxacin, SparfloxacinC-8 Methoxy/chloro, chiral C-ringImproved Gram-positive, atypical pathogens
FourthMoxifloxacin, GatifloxacinC-8 Methoxy, bicyclic C-7 substituentsAnaerobes, mycobacteria
Halogen-Substituted6-Bromo-7-chloro-8-fluoroquinolineC-6 Br, C-7 Cl, C-8 FMDR/XDR mycobacteria (theorized)

Emergence of Drug-Resistant Tuberculosis and the Need for Novel Inhibitors

Tuberculosis (TB) remains a devastating global health crisis, with 7.5 million new cases and approximately 1.3 million deaths reported in 2022 alone. The alarming resurgence of multidrug-resistant TB (MDR-TB), defined as resistance to both isoniazid and rifampicin, and extensively drug-resistant TB (XDR-TB), which adds resistance to fluoroquinolones and injectable agents, has drastically limited therapeutic options. MDR-TB necessitates 18–24 months of toxic, costly regimens with cure rates below 60%, while XDR-TB portends even graver outcomes [2] .

Mycobacterial persistence stems from sophisticated physiological adaptations:

  • Metabolic plasticity: M. tuberculosis shifts to a dormant, non-replicating state under hypoxia/nutrient stress, reducing ATP consumption and maintaining proton motive force (pmf) via oxidative phosphorylation (OXPHOS) [2].
  • Efflux pump overexpression: Proteins like MmpS5/MmpL5 extrude bedaquiline and clofazimine, while hydrolytic enzymes (e.g., β-lactamases) inactivate conventional antibiotics [2] [8].
  • Target mutations: QRDR (Quinolone Resistance-Determining Region) mutations in gyrA (e.g., D94G) diminish fluoroquinolone binding affinity by >30-fold [6].

The 2012 approval of bedaquiline, an F₁Fₒ-ATP synthase inhibitor, validated OXPHOS machinery as a vulnerable target against both replicating and dormant mycobacteria. However, emerging resistance via atpE mutations underscores the urgency for structurally distinct chemotypes targeting alternative sites within this pathway or complementary systems like mycolic acid transport [2] .

Rationale for Halogen-Substituted Quinolones in Targeting Mycobacterial Resistance

Halogen atoms—fluorine, chlorine, and bromine—play multifaceted roles in optimizing quinolone pharmacodynamics against resistant mycobacteria:

  • Enhanced lipophilicity and membrane permeation: Bromine (C-6) and chlorine (C-7) significantly increase log P values, promoting diffusion through the mycobacterial outer membrane’s lipid bilayer. This is critical given the pathogen’s low-permeability cell envelope, a major resistance factor [3] [9].
  • Halogen bonding with biological targets: Bromine’s large electron cloud enables strong, directional σ-hole interactions with carbonyl oxygens in enzyme binding pockets. This is exemplified by novel bacterial topoisomerase inhibitors (NBTIs) where C-8 bromine forms bifurcated bonds with Ala74 residues in M. tuberculosis GyrA, improving binding affinity >10-fold versus non-halogenated analogs [6].
  • Steric blockade of enzymatic deactivation: Bulky halogens at C-6/C-7 hinder access of acetyltransferases and efflux pumps, mechanisms implicated in quinolone resistance [9] [10].

The compound 6-bromo-7-chloro-8-fluoroquinoline (CAS# 1375069-04-7) exemplifies this rational design. Its strategic halogen placement—bromine (C-6) for gyrase affinity, chlorine (C-7) for membrane interaction, and fluorine (C-8) for metabolic stability—may enable dual targeting of DNA gyrase and auxiliary systems like F-ATP synthase or MmpL3. Hybrid quinoline-halogen scaffolds have demonstrated synergistic effects; for instance, pyrazole-quinoline hydrazones with C-6 fluorine exhibit MICs of 12.5 μg/mL against M. tuberculosis by potentially inhibiting cell wall synthesis alongside gyrase [10].

Table 2: Functional Roles of Halogen Substituents in Antimycobacterial Quinolones

Halogen PositionPhysicochemical ImpactBiological ConsequenceEvidence from Analogs
C-6 (Bromine)↑ Lipophilicity (log P), polar surface areaEnhanced membrane penetration, GyrA halogen bondingNBTIs with p-Br-phenyl RHS: IC₅₀ = 0.096 μM vs Mtb gyrase [6]
C-7 (Chlorine)↑ Steric bulk, metabolic stabilityResistance to enzymatic hydrolysis, efflux evasion7-Chloro-quinolones retain activity against gyrase mutants [9]
C-8 (Fluorine)↓ CYP450 metabolism, electronic effectsProlonged half-life, improved DNA intercalation8-Fluoroquinolones show 3–5× lower MICs vs S. aureus [3]

Properties

CAS Number

1375069-04-7

Product Name

6-Bromo-7-chloro-8-fluoroquinoline

IUPAC Name

6-bromo-7-chloro-8-fluoroquinoline

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

InChI

InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H

InChI Key

QHMLGOVAVIKSDC-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.